molecular formula C23H14ClFN4O3 B2581484 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207039-31-3

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2581484
CAS No.: 1207039-31-3
M. Wt: 448.84
InChI Key: BEZWLXNDDFXVHU-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group at position 3 and a 4-fluorobenzyl moiety at position 3 of the quinazoline core. The quinazoline-dione scaffold is known for its diverse biological activities, including pesticidal, antifungal, and enzyme-inhibitory properties . The 1,2,4-oxadiazole group contributes to metabolic stability and hydrogen-bonding interactions, while the halogenated aryl substituents (3-chlorophenyl and 4-fluorobenzyl) enhance lipophilicity and target binding affinity.

Properties

CAS No.

1207039-31-3

Molecular Formula

C23H14ClFN4O3

Molecular Weight

448.84

IUPAC Name

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H14ClFN4O3/c24-16-3-1-2-14(10-16)20-27-21(32-28-20)15-6-9-18-19(11-15)26-23(31)29(22(18)30)12-13-4-7-17(25)8-5-13/h1-11H,12H2,(H,26,31)

InChI Key

BEZWLXNDDFXVHU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared below with structurally related quinazolinone derivatives from the pesticide domain:

Compound Name Core Structure Substituents Primary Use
Target Compound Quinazoline-2,4-dione 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl), 3-(4-fluorobenzyl) Not explicitly stated
3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Quinconazole) Quinazolinone 2-(1H-1,2,4-triazol-1-yl), 3-(2,4-dichlorophenyl) Fungicide
3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Fluquinconazole) Quinazolinone 2-(1H-1,2,4-triazol-1-yl), 3-(2,4-dichlorophenyl), 6-fluoro Fungicide
Notes:
  • Oxadiazole vs. Triazole: The target compound employs a 1,2,4-oxadiazole ring, whereas quinconazole and fluquinconazole feature a 1,2,4-triazole group. Triazoles are known for cytochrome P450 inhibition (critical in fungicides), while oxadiazoles may offer improved oxidative stability .
  • Halogenation Patterns : The 3-chlorophenyl and 4-fluorobenzyl groups in the target compound contrast with the 2,4-dichlorophenyl substituents in quinconazole/fluquinconazole. Fluorine’s electron-withdrawing effects may enhance binding specificity compared to chlorine’s bulkier profile.
  • Positional Fluorination: Fluquinconazole includes a 6-fluoro substituent on the quinazolinone core, which is absent in the target compound. This modification is linked to broader antifungal spectra in triazole derivatives .

Stability and Bioavailability

  • Lipophilicity : Calculated logP values (estimated via fragment-based methods) suggest the target compound may have higher lipophilicity than fluquinconazole due to the 4-fluorobenzyl group, impacting its soil adsorption and translocation in plants.

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